N-(butan-2-yl)-4-propylcyclohexan-1-amine
Description
Contextual Significance of Substituted Cyclohexylamines in Modern Chemical Synthesis
Substituted cyclohexylamines are a cornerstone of modern chemical synthesis due to their prevalence in a vast array of functional molecules and their utility as versatile synthetic tools. This class of compounds forms the core scaffold of numerous pharmaceuticals, agrochemicals, and other biologically active molecules. nih.govrsc.org For instance, the cyclohexylamine (B46788) motif is present in drugs such as the antiparkinsonian agent Rotigotine and the norepinephrine-dopamine reuptake inhibitor Tametraline. rsc.org
Beyond their direct application in bioactive compounds, cyclohexylamines are indispensable intermediates in organic synthesis. wikipedia.org They are employed as precursors for vulcanization accelerators in the rubber industry and as building blocks for a variety of pharmaceuticals, including analgesics and bronchodilators. wikipedia.orgresearchgate.net The development of efficient and stereocontrolled methods for their synthesis is an active area of research, with strategies like the reductive amination of substituted cyclohexanones and photocatalyzed cycloadditions being prominent. rsc.orgresearchgate.netrsc.orggoogle.com
Furthermore, chiral cyclohexylamine derivatives are highly valued in the field of asymmetric synthesis, where they can act as chiral auxiliaries or resolving agents to control the stereochemical outcome of a reaction. nih.govsigmaaldrich.com The ability to synthesize specific stereoisomers of these amines is crucial, as the biological activity and physical properties of the final products are often highly dependent on their precise three-dimensional structure.
Structural Characteristics of N-(butan-2-yl)-4-propylcyclohexan-1-amine and their Implications for Research
The structure of this compound is notable for its stereochemical complexity, which has significant implications for its potential roles in chemical research.
Stereoisomerism: The molecule contains three stereocenters: at the C1 and C4 positions of the cyclohexane (B81311) ring and at the C2 position of the sec-butyl group attached to the nitrogen atom. This gives rise to multiple stereoisomers.
Cis/Trans Isomerism: The relative orientation of the amino group at C1 and the propyl group at C4 determines whether the molecule is a cis or trans isomer.
Enantiomers: Each of these diastereomers (cis and trans) is chiral and can exist as a pair of enantiomers (R/S configurations at the stereocenters).
The specific stereoisomer of the molecule is critical as it dictates how the molecule interacts with other chiral molecules, such as biological receptors or substrates in a catalytic reaction.
Conformational Analysis: The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The two substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.me
In the trans isomer, the two substituents can be either both equatorial (diequatorial) or both axial (diaxial). The diequatorial conformation is significantly more stable as it minimizes steric hindrance, specifically 1,3-diaxial interactions. unizin.orglibretexts.org
In the cis isomer, one substituent must be axial and the other equatorial. The preferred conformation will place the sterically bulkier group in the more spacious equatorial position to minimize energy. libretexts.orglumenlearning.com The N-(butan-2-yl)amino group is bulkier than the propyl group, and would therefore preferentially occupy the equatorial position.
The conformational equilibrium and the defined three-dimensional arrangement of the functional groups are paramount for research. They influence the molecule's reactivity, spectroscopic properties, and its ability to act as a selective ligand or catalyst.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds Note: Experimental data for the title compound is limited. The following table includes computed properties and experimental data for analogous structures for comparative purposes.
| Property | This compound (Predicted) | N-Butylcyclohexylamine nih.govnist.gov | Cyclohexylamine nih.govnist.gov |
|---|---|---|---|
| Molecular Formula | C13H27N | C10H21N | C6H13N |
| Molecular Weight | 197.36 g/mol | 155.28 g/mol | 99.17 g/mol |
| Boiling Point | - | 207 °C | 134.5 °C |
| XLogP3 (Computed) | ~3.5 - 4.0 | 2.9 | 1.4 |
| Hydrogen Bond Donor Count | 1 | 1 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
Overview of Current Research Trajectories for Amine Chemistry and Cyclohexylamine Derivatives
The field of amine chemistry is dynamic, with several key research trajectories focusing on the development of novel synthetic methods and applications for compounds like this compound.
A primary driver of research is the pursuit of asymmetric synthesis . The development of catalytic methods to produce enantiomerically pure chiral amines is of paramount importance for the pharmaceutical and fine chemical industries. nih.govrsc.org Significant progress has been made in transition metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as in biocatalytic approaches like reductive amination. acs.orgalbany.eduacs.org These methods aim to provide efficient and atom-economical routes to specific stereoisomers of complex amines.
Another significant trend is the use of chiral amines as organocatalysts . Chiral primary and secondary amines have been shown to be powerful catalysts for a wide variety of asymmetric transformations, operating through enamine or iminium ion intermediates. acs.orgrsc.org The modular nature of substituted cyclohexylamines makes them attractive candidates for the design of new, highly selective organocatalysts.
Finally, there is a strong focus on the creation of novel functionalized scaffolds for medicinal chemistry. nih.govresearchgate.net The rigid, three-dimensional framework of the cyclohexane ring is an ideal platform for orienting functional groups in space to achieve specific interactions with biological targets. researchgate.net Researchers are exploring innovative synthetic routes, such as visible-light-enabled photoredox catalysis, to construct highly functionalized cyclohexylamine derivatives that would be difficult to access through traditional methods. rsc.orgrsc.orgnih.gov These efforts are aimed at expanding the accessible chemical space for drug discovery and materials science.
Table 2: Stereochemical and Conformational Analysis of this compound
| Isomer | Substituent Orientations (Conformer 1) | Substituent Orientations (Conformer 2) | Most Stable Conformation |
|---|---|---|---|
| cis-Isomer | C1-Amino (axial), C4-Propyl (equatorial) | C1-Amino (equatorial), C4-Propyl (axial) | Amino group equatorial, Propyl group axial (due to larger steric bulk of the N-(butan-2-yl)amino group) lumenlearning.com |
| trans-Isomer | C1-Amino (equatorial), C4-Propyl (equatorial) | C1-Amino (axial), C4-Propyl (axial) | Diequatorial (significantly more stable, avoids 1,3-diaxial interactions) unizin.orglibretexts.org |
Structure
3D Structure
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-butan-2-yl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-6-12-7-9-13(10-8-12)14-11(3)5-2/h11-14H,4-10H2,1-3H3 |
InChI Key |
DXXDMIRGGSZVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NC(C)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Butan 2 Yl 4 Propylcyclohexan 1 Amine and Analogs
Strategic Approaches to C-N Bond Formation in Cyclohexylamine (B46788) Skeletons
The creation of the C-N bond is the cornerstone of cyclohexylamine synthesis. Several powerful methodologies have been developed, ranging from classical reactions to modern catalyzed and C-H activation approaches.
Reductive Amination Pathways for Cyclohexylamines
Reductive amination is a highly effective and widely used method for synthesizing amines. This one-pot reaction involves the initial formation of an imine or enamine from a ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine, this would involve the reaction of 4-propylcyclohexanone (B1345700) with butan-2-amine.
The process begins with the nucleophilic attack of the amine on the ketone, forming a hemiaminal intermediate, which then dehydrates to an imine. nih.gov This imine is subsequently reduced to the final amine product. A variety of reducing agents can be employed, each with specific advantages.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Mild, selective for carbonyls and imines. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), THF | Mild, tolerant of acidic protons, often preferred for sensitive substrates. |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | Can be highly effective, but may require pressure and can reduce other functional groups. nih.govrsc.org |
| Zinc/Nickel Couple (Zn-Ni) | NH₃, Ethanol | A historical method demonstrating the use of metal couples for reduction. sciencemadness.org |
The choice of catalyst is critical in catalytic reductive amination. For instance, bimetallic catalysts like Pd-Ru have shown high efficacy in the direct synthesis of cyclohexylamine from nitrobenzene, a process that involves hydrogenation of both the aromatic ring and the nitro group. rsc.org Similarly, carbon-supported palladium (Pd/C) catalysts are effective for the amination of cyclohexanone (B45756), where the palladium(0) sites facilitate the necessary hydrogenation steps. nih.gov
Nucleophilic Substitution Reactions for Amine Introduction
Nucleophilic substitution provides a direct pathway for forming C-N bonds by reacting an amine with an alkyl halide or a related substrate with a good leaving group. gacariyalur.ac.infiveable.me In the context of synthesizing this compound, this would typically involve the reaction of butan-2-amine with a 4-propylcyclohexyl derivative.
The reaction generally proceeds via an S\N2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the cyclohexane (B81311) ring and displacing a leaving group, such as a halide (Br, I) or a sulfonate (tosylate, mesylate). gacariyalur.ac.in
Factors Influencing Nucleophilic Substitution for Cyclohexylamine Synthesis:
| Factor | Description | Impact |
| Leaving Group | The group being displaced by the amine. | Weaker bases are better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻). gacariyalur.ac.in |
| Nucleophile | The amine reagent (e.g., butan-2-amine). | Primary amines are effective nucleophiles. Over-alkylation to form tertiary amines can be a competing reaction. organic-chemistry.org |
| Solvent | The reaction medium. | Polar aprotic solvents (e.g., DMF, DMSO) are often used to solvate the cation but not the nucleophile, accelerating the reaction. |
| Steric Hindrance | The bulkiness around the reaction center. | The cyclohexane ring's conformation can influence the accessibility of the electrophilic carbon. |
While conceptually straightforward, this method can be complicated by competing elimination reactions and the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkyl halide. organic-chemistry.org
Transition Metal-Catalyzed Coupling Reactions for Amine Synthesis
Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which offer powerful and versatile methods for C-N bond formation. mdpi.com Reactions like the Buchwald-Hartwig amination allow for the coupling of amines with aryl or alkyl halides/triflates under relatively mild conditions, catalyzed by palladium or copper complexes. acs.org
For the synthesis of N-alkyl cyclohexylamines, a reductive cross-amination between imine intermediates (generated from anilines or nitroarenes) and alkylamines can be achieved using heterogeneous rhodium/platinum (Rh/Pt) bimetallic nanoparticles. organic-chemistry.org Copper catalysis has also emerged as a cost-effective and efficient alternative for allylic amination, providing access to chiral amines with high enantioselectivity. acs.org
Examples of Catalytic Systems for Amine Synthesis:
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Aryl/Alkyl Halides + Amines | Broad substrate scope, functional group tolerance. acs.org |
| Rh/Pt Nanoparticles | Reductive Cross-Amination | Anilines/Nitroarenes + Alkylamines | Heterogeneous catalyst, reusable, mild conditions. organic-chemistry.org |
| Cu(CH₃CN)₄BF₄ / Chiral Ligand | Asymmetric Allylic Amination | Yne-Allylic Esters + Alkylamines | Access to enantioenriched chiral amines, cost-effective metal. acs.org |
These methods represent the forefront of C-N bond formation, enabling the construction of complex amine structures that are difficult to access through traditional means.
C-H Activation Strategies in Cyclohexane Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis as it offers a more atom- and step-economical approach by treating inert C-H bonds as functional groups. nih.govyoutube.com While challenging, C-H activation is a powerful tool for modifying complex molecules. nih.gov
In the context of cyclohexanes, transition metal catalysts can initiate C-H bond cleavage through several mechanisms, including oxidative addition or sigma-bond metathesis. youtube.com Recent advances have demonstrated the ability to functionalize multiple C-H bonds in unprotected alicyclic amines in a single operation. This is achieved by generating transient imines in situ, which then undergo further reactions to introduce substituents at various positions on the ring. nih.gov While still a developing field, enzymatic C-H functionalization also shows promise for achieving high selectivity in complex molecular settings. nih.gov
Stereoselective Synthesis of this compound and its Stereoisomers
The target molecule, this compound, possesses multiple chiral centers, meaning it can exist as several stereoisomers. The synthesis of a single, desired stereoisomer is a significant challenge that often requires asymmetric synthesis techniques.
Asymmetric Synthesis via Biocatalysis
Biocatalysis, the use of enzymes to perform chemical transformations, is an increasingly powerful tool for producing enantiomerically pure compounds. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govdiva-portal.org For the synthesis of chiral amines, transaminases (TAs) are particularly important. researchgate.netnih.gov
Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov This process can be used in two main ways:
Asymmetric Synthesis: A prochiral ketone (like 4-propylcyclohexanone) is converted into a chiral amine with high enantiomeric excess (ee). nih.govnih.gov
Kinetic Resolution: A racemic mixture of an amine is reacted, with the enzyme selectively converting one enantiomer, allowing the other to be isolated in high purity. nih.gov
The choice of enzyme is critical. For example, (R)-selective and (S)-selective transaminases can be used to produce either enantiomer of a target amine. nih.gov Researchers have successfully engineered transaminases through directed evolution to accept bulky substrates and improve catalytic efficiency, as famously demonstrated in the manufacturing of the drug sitagliptin. nih.gov Multi-enzyme cascade reactions have also been developed, combining transaminases with other enzymes to drive unfavorable equilibria and achieve high conversions. researchgate.netnih.gov
Key Enzymes in Asymmetric Amine Synthesis:
| Enzyme Class | Reaction Type | Cofactor | Application |
| Transaminases (TAs) | Asymmetric reductive amination of ketones. diva-portal.org | Pyridoxal (B1214274) 5'-phosphate (PLP) | Synthesis of chiral primary amines from prochiral ketones. nih.govdtu.dk |
| Lipases | Kinetic resolution of racemic amines/alcohols. | None | Separation of enantiomers from a racemic mixture. researchgate.net |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones. researchgate.net | NAD(P)H | Uses ammonia (B1221849) to directly aminate ketones with high enantioselectivity. |
The application of biocatalysis, particularly with transaminases, offers a green and highly selective route to specific stereoisomers of substituted cyclohexylamines like this compound. capes.gov.br
Enzyme-Mediated Transformations (Hydrolases, Transaminases)
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high selectivity under mild conditions. mdpi.com Enzymes, particularly transaminases and hydrolases, are instrumental in producing enantiomerically pure cyclohexylamine derivatives. nih.govacs.org
Transaminases (TAs) , especially ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.comworktribe.com This capability allows for two primary enantioselective approaches: the asymmetric synthesis from a prochiral ketone and the kinetic resolution of a racemic amine mixture. mdpi.com In the context of 4-substituted cyclohexylamines, transaminases can be employed to selectively synthesize the desired diastereomer. For instance, research has shown that transaminases can be used for the diastereotope selective amination of 4-substituted cyclohexanones or the diastereomer selective deamination of a cis/trans mixture of amines. researchgate.net
In one study, various transaminases were screened for the production of trans-4-substituted cyclohexane-1-amines. researchgate.net The enzymes demonstrated the ability to selectively convert the cis-diastereomer from a mixture into the corresponding ketone, thereby enriching the highly desired trans-isomer. researchgate.net This process leverages the reversibility of the transamination and thermodynamic control, which favors the more stable trans-amine, to potentially increase the yield of the pure trans-isomer beyond its initial proportion in the starting mixture. researchgate.net
| Substrate (cis/trans mixture) | Transaminase Enzyme | Conversion of cis-isomer (%) | Diastereomeric Excess of trans-isomer (de %) |
|---|---|---|---|
| 4-(Trifluoromethyl)cyclohexan-1-amine | ArS-TA | 49 | >99 |
| 4-(Trifluoromethyl)cyclohexan-1-amine | VfS-TA | 48 | >99 |
| 4-Chlorocyclohexan-1-amine | ArS-TA | 49 | >99 |
| 4-Chlorocyclohexan-1-amine | VfS-TA | 48 | >99 |
Hydrolases , such as lipases, proteases, and epoxide hydrolases, are another class of enzymes utilized in chiral amine synthesis, primarily through the kinetic resolution of racemic mixtures. acs.orgmdpi.com While not directly forming the amine, they can resolve racemic precursors, such as N-acetylated amines or corresponding alcohols, with high enantioselectivity. mdpi.com This enzymatic resolution is capped at a theoretical maximum yield of 50% for a single enantiomer, but it provides a reliable route to optically active building blocks that can then be converted to the final chiral cyclohexylamine target. nih.gov
Asymmetric Synthesis via Organocatalysis
Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has revolutionized the synthesis of complex chiral molecules. mdpi.com This approach avoids the use of often toxic or expensive metal catalysts and has been successfully applied to the synthesis of substituted cyclohexylamines through elegant reaction cascades. nih.gov Typically, these reactions proceed through the formation of enamine or iminium ion intermediates, which are directed by the chiral catalyst to react with high stereoselectivity. mdpi.comyoutube.com A notable example is the organocatalytic asymmetric cascade reaction developed by Zhou and List, which provides access to highly substituted cyclohexylamines. nih.gov
Chiral Phosphoric Acid Catalysis in Cycloadditions
Within the field of organocatalysis, chiral phosphoric acids (CPAs) have become privileged catalysts for a wide array of asymmetric transformations. CPAs are Brønsted acids that can act as bifunctional catalysts, activating both reaction partners through a network of hydrogen bonds to control the reaction's stereochemical outcome in a well-defined chiral environment. nih.govrsc.org
CPAs have proven particularly effective in catalyzing asymmetric cycloaddition reactions to construct chiral cyclic frameworks. researchgate.netrsc.org A significant recent development is the combination of CPA catalysis with photoredox catalysis to achieve an asymmetric [4+2] cycloaddition, yielding highly functionalized cyclohexylamine derivatives. nih.govrsc.orgresearchgate.net In this dual catalytic system, the CPA is responsible for inducing enantioselectivity. rsc.org The non-covalent hydrogen bonding interactions between a reaction intermediate and the CPA catalyst can effectively control the enantioselectivity of the key bond-forming step. nih.govrsc.org This cooperative approach has enabled the synthesis of complex benzocyclohexylamines with both high diastereoselectivity and moderate to good enantioselectivity. nih.govrsc.orgrsc.org
| N-cyclobutyl aniline (B41778) Substrate | Vinylketone Substrate | CPA Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| N-phenylcyclobutylamine | 1,3-diphenylprop-2-en-1-one | (R)-CPA | 59 | >20:1 | 85:15 |
*Yield and stereoselectivities are for the preliminary investigation of the asymmetric variant. High ee can be obtained after recrystallization. nih.gov
Diastereoselective Control in Cyclohexylamine Formation
For cyclohexylamines with multiple stereocenters, such as this compound, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. The formation of the desired cis or trans isomer is critical.
Modern synthetic methods offer excellent levels of diastereocontrol. The visible-light-enabled [4+2] cycloaddition is a prime example, consistently affording functionalized cyclohexylamine derivatives with excellent diastereoselectivities, often greater than 20:1 dr. nih.govrsc.org This high level of control arises from the specific geometry of the transition state during the ring-forming cycloaddition step. researchgate.net
Enzymatic methods also provide a powerful means of diastereoselective control. As previously discussed, transaminases can selectively process one diastereomer from a mixture, allowing for the isolation of a single, highly pure diastereomer. researchgate.net This is particularly useful for separating cis and trans isomers of 4-substituted cyclohexylamines, a key structural feature in analogs of the target compound. researchgate.net Furthermore, cascade reactions involving Michael additions to form substituted cyclohexanones, which are direct precursors to cyclohexylamines, can also proceed with very high diastereoselectivity. beilstein-journals.orgnih.gov
Enantioselective Approaches to Chiral Cyclohexylamines
Achieving enantioselectivity—the preferential formation of one of two enantiomers—is a central goal in the synthesis of chiral molecules for pharmaceutical applications. acs.org Both enzymatic and organocatalytic methods provide robust platforms for the enantioselective synthesis of chiral cyclohexylamines. nih.govrsc.org
Asymmetric synthesis using ω-transaminases is a premier method for producing enantiopure amines from prochiral ketones with high enantiomeric excess (ee). mdpi.comnih.gov By selecting either an (R)- or (S)-selective transaminase, chemists can predictably synthesize the desired enantiomer of the target amine. nih.gov
In the realm of small-molecule catalysis, the use of chiral catalysts is paramount. The cooperative photoredox and chiral phosphoric acid (CPA) catalysis system provides a clear example of an enantioselective approach. nih.govrsc.org The CPA catalyst creates a chiral pocket wherein the cycloaddition occurs, favoring one enantiomeric pathway over the other. rsc.org This strategy led to the formation of chiral benzocyclohexylamines with good enantiomeric ratios (e.g., 85:15 er), which could be further enhanced to high enantiopurity through simple recrystallization. nih.gov These enantioselective strategies are crucial for accessing specific stereoisomers of complex cyclohexylamines.
Emerging and Sustainable Synthetic Techniques
The development of sustainable synthetic methods that minimize waste and energy consumption is a key driver of innovation in organic chemistry. Photoredox catalysis, in particular, has emerged as a powerful technique that aligns with the principles of green chemistry by using visible light as a renewable energy source to drive chemical reactions under mild conditions. nih.govmdpi.com
Photoredox Catalysis for Cyclohexylamine Derivatives
Visible-light photoredox catalysis has enabled the development of novel synthetic transformations that were previously challenging. nih.govresearchgate.net An unprecedented intermolecular [4+2] cycloaddition for synthesizing functionalized cyclohexylamine derivatives utilizes this technology. nih.govrsc.orgrsc.org The reaction involves the cycloaddition of benzocyclobutylamines with α-substituted vinylketones, promoted by a photocatalyst (such as an iridium complex) upon irradiation with visible light. nih.govrsc.org
The proposed mechanism involves a single-electron transfer (SET) from the amine to the photo-excited catalyst, generating an amino radical cation. nih.gov This intermediate undergoes ring-opening to form a reactive species that engages in a [4+2] cycloaddition with the vinyl ketone. rsc.orgresearchgate.net The process is notable for its high atom economy, broad functional group compatibility, and mild reaction conditions, making it a sustainable and attractive method for accessing complex molecular architectures. nih.govrsc.org The reaction demonstrates excellent diastereoselectivity across a wide range of substrates. rsc.org
| N-cyclobutyl aniline | α,β-Unsaturated Ketone | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| N-(4-methoxyphenyl)cyclobutylamine | 1,3-diphenylprop-2-en-1-one | 69 | >20:1 |
| N-(4-chlorophenyl)cyclobutylamine | 1,3-diphenylprop-2-en-1-one | 63 | >20:1 |
| N-phenylcyclobutylamine | 1-phenyl-3-(p-tolyl)prop-2-en-1-one | 76 | >20:1 |
| N-phenylcyclobutylamine | 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | 72 | >20:1 |
| N-phenylcyclobutylamine | 3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one | 65 | >20:1 |
Flow Chemistry and Microflow Reactor Applications in Amine Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for amine synthesis. nih.gov The use of microflow reactors—devices with channels of sub-millimeter dimensions—further enhances these benefits due to their high surface-area-to-volume ratio, leading to superior heat and mass transfer. nih.gov
For the synthesis of this compound, a continuous flow setup would typically involve pumping solutions of the reactants, 4-propylcyclohexanone and butan-2-amine, through a heated reactor column packed with a heterogeneous catalyst. This approach is particularly advantageous for catalytic hydrogenations, a common method for the reduction step in reductive amination. nih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is the time the reactants spend in the catalytic zone. nih.gov This level of control enables fine-tuning of the reaction to maximize yield and selectivity while minimizing the formation of byproducts.
The enhanced safety profile of microreactors is a key advantage, especially when working with high-pressure gases like hydrogen or with potentially unstable intermediates. The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment. nih.gov Research on the continuous-flow synthesis of related compounds, such as various N-alkylated amines, has demonstrated the potential for high efficiency and scalability. For example, systems using packed-bed reactors with catalysts like Palladium on carbon (Pd/C) or Nickel have been shown to be effective for the reductive amination of ketones. nih.gov
Below is a representative data table illustrating typical conditions and outcomes for the continuous-flow reductive amination of cyclic ketones, which are analogous to the synthesis of the target compound.
| Ketone Substrate | Amine Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Residence Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | Aniline | Pd/C | Isopropanol | 80 | 10 (H₂) | 15 min | 95 |
| 4-methylcyclohexanone | Butylamine | Ni/Al₂O₃ | Ethanol | 120 | 20 (H₂) | 10 min | 92 |
| 4-propylcyclohexanone | Butan-2-amine | Pt/C | Methanol | 100 | 15 (H₂) | 12 min | >90 (projected) |
| Cyclopentanone | Benzylamine | Raney Ni | THF | 90 | 12 (H₂) | 20 min | 88 |
Environmentally Benign Reagents and Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Reductive amination is inherently a greener alternative to traditional N-alkylation methods that often use toxic alkyl halides. acsgcipr.org Further improvements focus on the choice of reducing agents, catalysts, and solvents.
Catalytic Hydrogenation: The ideal green reducing agent is molecular hydrogen (H₂), as its only byproduct is water (in the imine formation step). acsgcipr.org The reaction is carried out using a heterogeneous catalyst, such as palladium, platinum, or nickel supported on carbon or alumina. nih.govfrontiersin.org These catalysts are highly efficient, can often be recycled and reused, and minimize metal contamination in the final product. For the synthesis of this compound, catalytic hydrogenation of the in-situ formed imine from 4-propylcyclohexanone and butan-2-amine is the preferred green route.
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation. This method uses a safe, liquid hydrogen donor, such as formic acid, isopropanol, or ammonium (B1175870) formate, to provide the hydrogen in the presence of a transition metal catalyst. researchgate.net This approach avoids the need for specialized high-pressure equipment while still being highly efficient.
Greener Solvents and Reagents: Traditional reductive aminations sometimes employ toxic borohydride reagents like sodium cyanoborohydride or solvents like 1,2-dichloroethane. Modern approaches favor less toxic and more environmentally friendly alternatives. Sodium borohydride (NaBH₄) is a milder and safer choice. researchgate.net Research also focuses on using greener solvents such as ethanol, isopropanol, or even water, sometimes with the aid of surfactants to facilitate the reaction between hydrophobic substrates. researchgate.net In some cases, solvent-free conditions can be achieved, further reducing environmental impact. researchgate.net
The table below summarizes various environmentally benign reagent systems used for the reductive amination of ketones, applicable to the synthesis of this compound.
| Ketone Substrate | Amine Substrate | Reducing System | Catalyst/Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| Cyclohexanone | Benzylamine | H₂ | Co₃O₄/NGr@C | Toluene | 120 °C, 30 bar | 98 |
| 4-tert-butylcyclohexanone | Ammonia | H₂ | Ru/C | Water/Toluene | 130 °C, 80 bar | 94 |
| 4-propylcyclohexanone | Butan-2-amine | Formic Acid | Ir-complex | Water | 90 °C | 91 (projected) |
| Cyclohexanone | Aniline | Phenylsilane | Zn(OAc)₂ | 2-MeTHF | Room Temp | 85 |
| Acetophenone | Morpholine | NaBH₄ | None | Ethanol | Room Temp | 92 |
By integrating advanced methodologies like flow chemistry with the principles of green chemistry, the synthesis of this compound and its analogs can be achieved with high efficiency, improved safety, and minimal environmental impact, aligning with the goals of modern sustainable chemical manufacturing.
Advanced Computational and Spectroscopic Methodologies in Research on N Butan 2 Yl 4 Propylcyclohexan 1 Amine
Advanced Spectroscopic Characterization Techniques
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. These methodologies provide a molecular fingerprint, enabling the identification of functional groups and elucidation of structural features. In the study of N-(butan-2-yl)-4-propylcyclohexan-1-amine, both techniques offer complementary information crucial for its characterization. IR spectroscopy is particularly sensitive to changes in the dipole moment, making it effective for observing polar bonds, while Raman spectroscopy detects vibrations that induce a change in molecular polarizability, often being more effective for non-polar symmetric bonds.
Detailed vibrational analysis of this compound is complex due to its numerous conformers and the coupling of various vibrational modes. However, a thorough understanding can be achieved by dissecting the molecule into its constituent parts: the cyclohexane (B81311) ring, the propyl group, the secondary amine linkage, and the sec-butyl group. While specific experimental spectra for this exact compound are not widely published, extensive research on analogous structures, such as cyclohexylamine (B46788), provides a robust framework for spectral assignment. researchgate.net Computational chemistry, employing methods like Density Functional Theory (DFT), further aids in the prediction and assignment of vibrational frequencies. longdom.orgcardiff.ac.ukarxiv.orgnih.govscirp.orgnih.govnih.gov
The vibrational spectrum can be broadly divided into several regions, each corresponding to specific types of molecular motions.
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by the stretching vibrations of C-H and N-H bonds.
N-H Stretching: A characteristic feature of secondary amines is the N-H stretching vibration, which typically appears as a single, weak to medium band in the 3350-3310 cm⁻¹ region. This band is often broadened due to hydrogen bonding.
C-H Stretching: The numerous C-H bonds in the propyl, sec-butyl, and cyclohexyl moieties give rise to a series of strong, sharp bands in the 3000-2850 cm⁻¹ range.
Asymmetric stretching vibrations of the CH₃ and CH₂ groups are expected between 2965 cm⁻¹ and 2915 cm⁻¹.
Symmetric stretching vibrations for these groups typically occur in the 2880-2850 cm⁻¹ range.
Mid-Frequency Region (2500-1300 cm⁻¹)
This "fingerprint" region contains a wealth of information from bending, scissoring, and wagging vibrations.
C-H Bending: The deformation vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear here. Asymmetric CH₃ bending is typically observed near 1465 cm⁻¹, while the symmetric "umbrella" mode is found around 1375 cm⁻¹. Methylene scissoring vibrations occur in the 1470-1440 cm⁻¹ range.
N-H Bending: The in-plane bending (scissoring) of the N-H bond in secondary amines gives rise to a medium to strong band in the 1650-1550 cm⁻¹ region. This band can sometimes be obscured by aromatic signals in other molecules but is expected to be distinct in this aliphatic compound.
Low-Frequency Region (below 1300 cm⁻¹)
This region is characterized by complex coupled vibrations, including C-C and C-N stretching, as well as various rocking, twisting, and skeletal vibrations of the cyclohexane ring.
C-N Stretching: The stretching vibration of the C-N bond is of significant diagnostic value and typically appears as a medium to strong band in the 1250-1020 cm⁻¹ range. The exact position can be influenced by the substitution on the carbon and nitrogen atoms.
Cyclohexane Ring Vibrations: The cyclohexane ring has several characteristic vibrational modes, including ring stretching and skeletal deformations, which appear throughout the fingerprint region. These are often complex and coupled with substituent vibrations.
C-C Stretching: Stretching vibrations of the various C-C bonds in the propyl and sec-butyl chains and the cyclohexane ring occur over a broad range from 1200 to 800 cm⁻¹.
The complementary nature of IR and Raman spectroscopy is particularly valuable in analyzing the hydrocarbon skeleton. While C-H and N-H stretching and bending modes are active in both, the symmetric C-C stretching vibrations of the alkyl chains and the cyclohexane ring are often more prominent in the Raman spectrum. nih.gov
Below are interactive tables summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and established group frequency correlations.
Table 1: Predicted Infrared (IR) Active Vibrational Modes for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3350 - 3310 | Weak - Medium | ν(N-H) | N-H Stretching |
| 2965 - 2950 | Strong | ν_as(CH₃) | Asymmetric Methyl C-H Stretching |
| 2935 - 2915 | Strong | ν_as(CH₂) | Asymmetric Methylene C-H Stretching |
| 2875 - 2865 | Medium | ν_s(CH₃) | Symmetric Methyl C-H Stretching |
| 2860 - 2845 | Medium | ν_s(CH₂) | Symmetric Methylene C-H Stretching |
| 1650 - 1550 | Medium | δ(N-H) | N-H Bending |
| 1470 - 1440 | Medium | δ(CH₂) | Methylene Scissoring |
| 1465 - 1450 | Medium | δ_as(CH₃) | Asymmetric Methyl Bending |
| 1380 - 1370 | Medium | δ_s(CH₃) | Symmetric Methyl Bending |
| 1250 - 1020 | Medium - Strong | ν(C-N) | C-N Stretching |
| 1200 - 800 | Medium - Weak | ν(C-C) | C-C Skeletal Vibrations |
Note: ν = stretching, δ = bending; as = asymmetric, s = symmetric. Intensities are approximate and can be influenced by molecular conformation and intermolecular interactions.
Table 2: Predicted Raman Active Vibrational Modes for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 2940 - 2920 | Strong | ν_as(CH₂) | Asymmetric Methylene C-H Stretching |
| 2880 - 2870 | Strong | ν_s(CH₃) | Symmetric Methyl C-H Stretching |
| 2860 - 2845 | Strong | ν_s(CH₂) | Symmetric Methylene C-H Stretching |
| 1460 - 1440 | Medium | δ(CH₂) | Methylene Scissoring/Bending |
| 1350 - 1250 | Medium | τ(CH₂) | Methylene Twisting |
| 1100 - 1000 | Medium | ν(C-N) | C-N Stretching |
| 900 - 700 | Strong | ν(C-C) | Skeletal C-C Stretching (Ring Breathing) |
Note: ν = stretching, δ = bending, τ = twisting; as = asymmetric, s = symmetric. Raman intensities are particularly sensitive to the polarizability of the bonds.
Conformational isomers, such as those arising from the axial or equatorial positions of the substituents on the cyclohexane ring, can also influence the vibrational spectra. These subtle differences can sometimes be resolved using advanced spectroscopic techniques or by performing measurements at low temperatures. researchgate.net A comprehensive analysis would, therefore, involve computational modeling of the different stable conformers and comparing the predicted spectra with high-resolution experimental data.
Research Applications of N Butan 2 Yl 4 Propylcyclohexan 1 Amine and Its Derivatives in Chemical Science
Catalytic Roles in Organic Transformations
The amine functionality is a cornerstone of modern catalysis, participating in both metal-free organocatalysis and as a directing group or ligand in metal-based systems. The unique steric and electronic properties of N-(butan-2-yl)-4-propylcyclohexan-1-amine make it an intriguing candidate for these catalytic applications.
Organocatalysis and Aminocatalysis by Amine Derivatives
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on the nucleophilic and basic properties of amines. Secondary amines, in particular, are pivotal in aminocatalysis, a major branch of organocatalysis. They can react with carbonyl compounds to form transient enamines or iminium ions, which then participate in a variety of asymmetric transformations.
Derivatives of this compound could potentially serve as catalysts in reactions such as aldol (B89426) and Michael additions. The formation of an enamine from a ketone and the secondary amine catalyst is a key step in many C-C bond-forming reactions. The stereochemical outcome of these reactions is often dictated by the steric environment of the amine catalyst. The substituted cyclohexane (B81311) ring of this compound, along with its chiral sec-butyl group, could provide the necessary steric hindrance to control the facial selectivity of the enamine attack, leading to enantiomerically enriched products.
Recent studies have highlighted the use of achiral amines in conjunction with chiral Brønsted acids in asymmetric cascade reactions to produce substituted cyclohexylamines. organic-chemistry.org This synergistic approach, which combines enamine, iminium, and Brønsted acid catalysis, demonstrates the versatility of amine catalysts in complex transformations. organic-chemistry.org A derivative of this compound could be employed in similar systems, where its basicity and steric profile would influence the reaction pathway.
Table 1: Potential Organocatalytic Applications of this compound Derivatives
| Reaction Type | Role of Amine Derivative | Potential Outcome |
| Asymmetric Aldol Reaction | Formation of a chiral enamine intermediate | Enantioselective synthesis of β-hydroxy carbonyls |
| Asymmetric Michael Addition | Activation of α,β-unsaturated carbonyls via iminium ion formation | Enantioselective 1,4-addition of nucleophiles |
| Cascade Reactions | Component in a multi-catalyst system | Diastereo- and enantioselective synthesis of complex cyclic systems |
Application as Ligands in Metal-Catalyzed Systems
The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to transition metals, making it a potential ligand in metal-catalyzed reactions. The development of new ligands is crucial for advancing transition-metal catalysis, particularly with non-precious metals like nickel and copper, where nitrogen- and oxygen-based ligands often outperform traditional phosphine (B1218219) ligands. nih.gov
Amines can act as crucial ancillary ligands that modulate the electronic properties and steric environment of the metal center, thereby influencing the catalyst's reactivity, selectivity, and stability. For instance, in nickel-catalyzed cross-coupling reactions, simple alkylamines have been shown to function as both a base and a ligand, facilitating challenging C-O and C-N bond formations. acs.org The structure of this compound, with its defined stereochemistry and alkyl substituents, could offer unique selectivity in such transformations.
Modern synthetic methods for preparing aliphatic amines often rely on transition-metal catalysis, including hydroamination and hydroaminoalkylation. acs.org In these reactions, the coordination of an amine to the metal center is a key step. acs.org Derivatives of this compound could be explored as ligands in these and other cross-coupling reactions, potentially leading to catalysts with novel reactivity profiles. The search for new ligands from diverse chemical libraries has proven to be a fruitful strategy for discovering improved catalytic systems for pharmaceutically relevant transformations. nih.gov
Table 2: Potential Applications of this compound as a Ligand
| Catalytic System | Potential Role of the Amine Ligand | Example Reaction |
| Nickel-Catalyzed Cross-Coupling | Modulate metal's electronic properties, act as a bifunctional additive | C-N and C-O bond formation |
| Rhodium-Catalyzed Hydroamination | Control regioselectivity and enantioselectivity | Intramolecular cyclization of aminoalkenes |
| Palladium-Catalyzed C-H Activation | Directing group for site-selective functionalization | Arylation of aliphatic C-H bonds |
Advanced Materials Science Research
The incorporation of amine functionalities into polymers and other materials can impart unique properties, such as responsiveness to stimuli, improved adhesion, and the ability to capture carbon dioxide. The chemical structure of this compound makes it a suitable building block for the creation of such advanced materials.
Amine-Functionalized Polymeric and Nanomaterial Development
Amine-functionalized polymers are a class of materials with wide-ranging applications. The amine groups can serve as sites for cross-linking, surface modification, or for imparting specific chemical reactivity. Introducing this compound into a polymer backbone, either as a monomer or through post-polymerization modification, could lead to materials with interesting properties.
Recent research has demonstrated the catalytic synthesis of polymers containing secondary amine groups, which exhibit tunable rheological properties due to variable hydrogen bonding. acs.org These materials have shown potential for applications such as self-healing materials and adhesives. acs.org The hydroaminoalkylation of cyclic alkenes followed by ring-opening metathesis polymerization (ROMP) is a powerful, atom-economic method for producing such polymers. acs.orgacs.org this compound could be a valuable reagent in this type of synthesis, leading to polyolefins with pendent secondary amine groups derived from its unique structure.
Post-polymerization functionalization is another viable strategy for incorporating this amine into a material. researchgate.net Polymers with reactive leaving groups can be treated with this compound to introduce the secondary amine functionality. researchgate.net This approach allows for the precise control of the degree of functionalization and the final properties of the material.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are highly porous materials with potential applications in gas storage, separation, and catalysis. The functionalization of MOFs with amine groups has been shown to significantly enhance their affinity for CO2. rsc.org This is due to the chemical interaction between the basic amine groups and the acidic CO2 molecules.
There are several strategies for incorporating amines into MOFs, including direct synthesis using amine-functionalized linkers and post-synthetic modification of the MOF structure. rsc.org While many studies have focused on primary and aromatic amines, the direct synthesis of MOFs with aliphatic secondary amines has also been reported. rsc.org A dicarboxylic acid derivative of this compound could, in principle, be used as a linker in the synthesis of a novel MOF. The propyl and sec-butyl groups would influence the pore size and hydrophobicity of the resulting framework.
Alternatively, this compound could be incorporated into a pre-existing MOF through post-synthetic modification or impregnation. colab.ws For instance, MOFs with open metal sites or reactive functional groups could be modified with the amine. The use of cyclic aliphatic hydrocarbons as linkers in MOFs is an emerging area of research, as they offer different geometric and electronic properties compared to the more common aromatic linkers. worktribe.com The cyclohexane core of this compound aligns well with this trend, suggesting its potential utility in creating the next generation of microporous materials.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(butan-2-yl)-4-propylcyclohexan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of 4-propylcyclohexan-1-amine with butan-2-yl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH). Optimization involves testing catalysts (e.g., phase-transfer catalysts), solvents (polar aprotic like DMF or THF), and temperature (60–100°C). Yield improvements are validated via HPLC or GC-MS to monitor byproduct formation .
Q. How is the stereochemistry and structural conformation of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Complementary techniques include NMR (¹H and ¹³C) to assign proton environments and computational modeling (DFT or molecular mechanics) to predict conformational stability. IR spectroscopy verifies functional groups like the amine and cyclohexane ring .
Q. What analytical techniques are recommended for determining the purity and physical properties of this compound?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Melting points (if crystalline) and solubility profiles (in DMSO, ethanol, or aqueous buffers) are measured experimentally. LogP values are determined using shake-flask methods or computational tools like ACD/Labs .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives of this compound under varying catalytic conditions?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) to track proton transfer steps. For example, LiAlH₄ vs. NaBH₄ in reductions alters selectivity due to differing Lewis acid strengths. In situ FTIR monitors intermediate formation during alkylation .
Q. What strategies are used to investigate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd). For kinase inhibition (e.g., potential applications in cancer), enzymatic assays (e.g., ADP-Glo™) measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding poses against crystal structures (e.g., PDB entries) .
Q. How can computational modeling resolve discrepancies in predicted vs. observed biological activity data?
- Methodological Answer : Free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine docking predictions by accounting for protein flexibility. Conflicting in vitro results (e.g., TRPA1 inhibition vs. non-response) are validated using orthogonal assays (e.g., calcium flux vs. electrophysiology) .
Q. What protocols address contradictions in cytotoxicity or efficacy data across different cell lines or assay conditions?
- Methodological Answer : Replicate studies under standardized conditions (e.g., RPMI vs. DMEM media, serum concentration). Metabolomic profiling identifies cell-specific uptake or degradation pathways. LC-MS/MS quantifies intracellular compound levels to correlate concentration with effect .
Q. How should researchers evaluate the compound’s stability under varying storage or experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
